
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a synthetic organic compound characterized by its unique structural features It belongs to the class of oxolane derivatives, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2,5,5-tetramethyloxolane and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at a temperature range of 0-25°C and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects. It could be a candidate for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of polymers or as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-2-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-4-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-5-amine
Uniqueness
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine stands out due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3 |
Clave InChI |
RYBOLSJMXRFIML-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC1CC(OC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


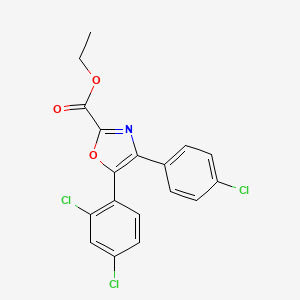
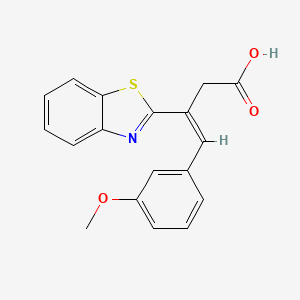
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
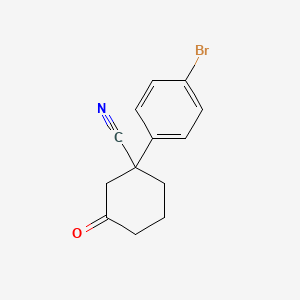
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
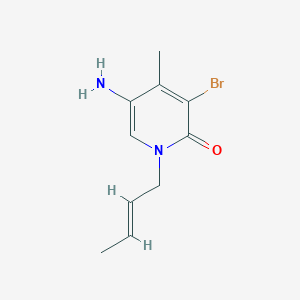
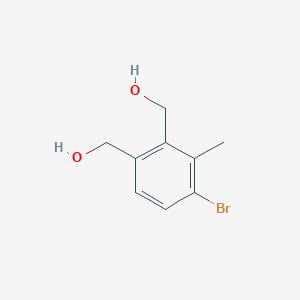

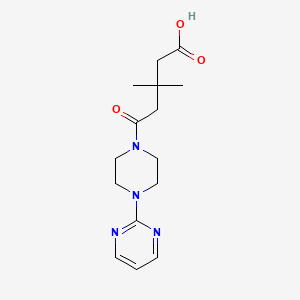

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

